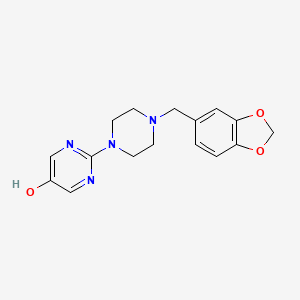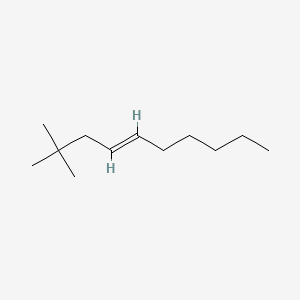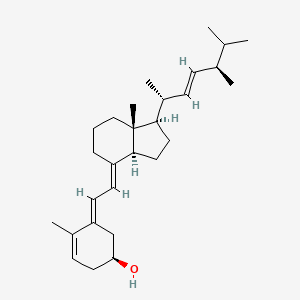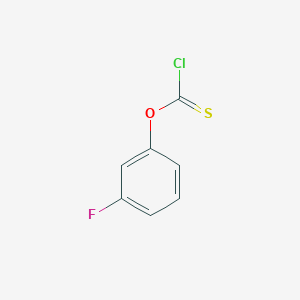
3-Fluorophenyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of O-(3-fluorophenyl) carbonochloridothioate typically involves the reaction of 3-fluorophenol with thiophosgene. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of 3-fluorophenol with thiophosgene:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
O-(3-fluorophenyl) carbonochloridothioate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Corresponding thiocarbamates or thiocarbonates
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and pH
Products: Oxidized or reduced derivatives of the compound
-
Hydrolysis
Reagents: Water or aqueous bases
Conditions: Room temperature to slightly elevated temperatures
Products: 3-fluorophenol and carbon dioxide
Aplicaciones Científicas De Investigación
O-(3-fluorophenyl) carbonochloridothioate is utilized in various scientific research applications, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the preparation of thiocarbamates and thiocarbonates.
-
Biology
- Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
-
Industry
Mecanismo De Acción
The mechanism of action of O-(3-fluorophenyl) carbonochloridothioate involves its reactivity with nucleophiles, leading to the formation of thiocarbamates or thiocarbonates. The compound’s molecular targets include various nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
O-(3-fluorophenyl) carbonochloridothioate can be compared with other similar compounds such as:
-
Phenyl chlorothionoformate
- Similar structure but lacks the fluorine atom.
- Used in similar chemical reactions and applications.
-
O-3,4,5-trifluorophenyl carbonochloridothioate
- Contains additional fluorine atoms, leading to different reactivity and properties.
- Employed in specialized chemical syntheses .
-
S-(3-Fluorophenyl) carbonochloridothioate
- Structural isomer with sulfur atom in a different position.
- Exhibits different reactivity and applications .
Propiedades
Número CAS |
42908-74-7 |
|---|---|
Fórmula molecular |
C7H4ClFOS |
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
O-(3-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H |
Clave InChI |
MUCGPGVJQARSMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OC(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


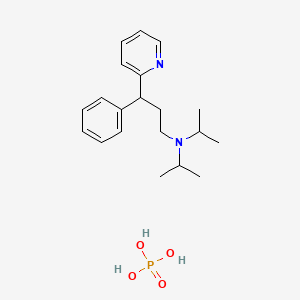


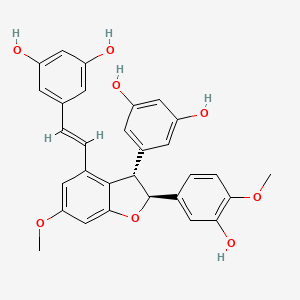

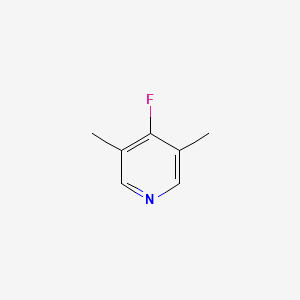
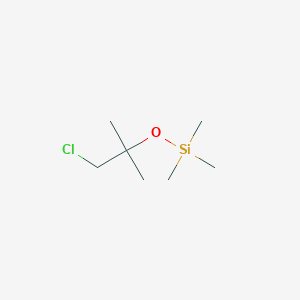
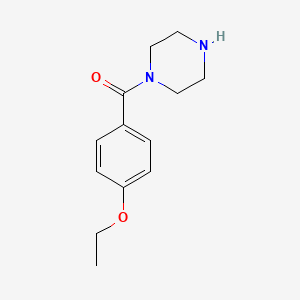
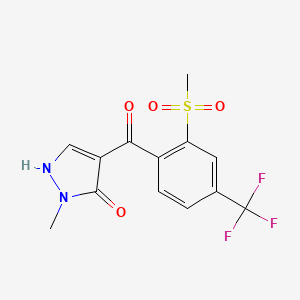
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
